Butyl 4,4-dibutoxybutanoate

High-boiling point reagent Low volatility solvent Thermal stability

Butyl 4,4-dibutoxybutanoate (CAS 101443-57-6) is a synthetic C16 acetal-ester, also known as succinaldehydic acid, butyl ester, dibutyl acetal. It features a butyl ester terminus and a 4,4-dibutoxy acetal group, effectively serving as a fully protected form of butyl 4-oxobutanoate (succinic semialdehyde butyl ester).

Molecular Formula C16H32O4
Molecular Weight 288.42 g/mol
CAS No. 101443-57-6
Cat. No. B009472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4,4-dibutoxybutanoate
CAS101443-57-6
SynonymsButyl 4,4-dibutoxybutanoate
Molecular FormulaC16H32O4
Molecular Weight288.42 g/mol
Structural Identifiers
SMILESCCCCOC(CCC(=O)OCCCC)OCCCC
InChIInChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3
InChIKeyBFRUFTRQPXERPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 4,4-dibutoxybutanoate (101443-57-6): A Protected Aldehyde-Ester Building Block for Specialized Synthesis


Butyl 4,4-dibutoxybutanoate (CAS 101443-57-6) is a synthetic C16 acetal-ester, also known as succinaldehydic acid, butyl ester, dibutyl acetal . It features a butyl ester terminus and a 4,4-dibutoxy acetal group, effectively serving as a fully protected form of butyl 4-oxobutanoate (succinic semialdehyde butyl ester) [1]. This dual masking of both aldehyde and carboxylic acid functionalities provides a stable, lipophilic (computed LogP ~4.0) liquid reagent with a high boiling point (predicted >350°C) , making it a valuable intermediate for multi-step organic syntheses where controlled, sequential deprotection is required.

Why a Generic Acetal or Ester Cannot Replace Butyl 4,4-dibutoxybutanoate in Demand-Driven Workflows


The value of butyl 4,4-dibutoxybutanoate is rooted in its specific architecture, which integrates a dibutyl acetal with a butyl ester . This dual protection is not offered by simple acetals (like butyraldehyde dibutyl acetal) or simple esters (like dibutyl succinate). Substitution with a non-homologous analog, such as a dimethyl or diethyl acetal-ester, fails to replicate its physical and chemical profile. The long butyl chains drastically alter lipophilicity and boiling point, while the ester function provides an orthogonal reactive handle compared to the acid-labile acetal. A direct property comparison shows a computed LogP of 4.0, which is markedly higher than the 0.56 measured for the methyl 4,4-dimethoxy analogue [1], leading to entirely different solubility and phase-transfer behavior. These divergent properties necessitate a specific procurement strategy to ensure synthetic success.

Quantitative Procurement Evidence for Butyl 4,4-dibutoxybutanoate: Head-to-Head Property and Functional Analysis


Boiling Point & Volatility: A High-Temperature Stable Liquid Compared to the Methyl 4,4-Dimethoxy Analog

Butyl 4,4-dibutoxybutanoate exhibits a computed boiling point of 354.7°C at 760 mmHg . This is significantly higher than the experimental boiling point of the analogous methyl 4,4-dimethoxybutanoate, which boils at 191.8°C under the same pressure . This 162.9°C increase is a direct consequence of the heavier butyl ester and butoxy groups, which greatly increase molecular weight and reduce vapor pressure. This property makes the target compound a superior candidate for high-temperature reactions or distillations where a low-volatility organic medium is required, avoiding solvent loss and maintaining reaction volume.

High-boiling point reagent Low volatility solvent Thermal stability

Lipophilicity (LogP) Differentiation: A 7-Fold LogP Increase Over the Methyl Ester Analog

The computed LogP for butyl 4,4-dibutoxybutanoate is approximately 4.0 [1]. This is substantially higher than the measured LogP of 0.56 for methyl 4,4-dimethoxybutanoate [2]. The >3.4 logP unit difference (a 7-fold deviation on a base-10 logarithmic scale) indicates that the dibutoxy butyl ester is predominantly hydrophobic, favoring organic phases in aqueous/organic extractions by a factor of over 2,500 times more than the methyl analogue. This property is crucial for syntheses requiring anhydrous conditions, phase-transfer catalysis, or lipophilic environments like membrane penetration studies.

Lipophilic building block Extraction efficiency Partition coefficient

Dual Orthogonal Protection: Strategic Advantage Over Monofunctional Acetals or Esters

Unlike simple dibutyl acetals (e.g., butyraldehyde dibutyl acetal, bp 214°C) or dibutyl esters (e.g., dibutyl succinate, mp -29°C) , butyl 4,4-dibutoxybutanoate incorporates both an acetal and an ester within the same molecule. This structural duality allows for a two-stage, controlled deprotection strategy: the acetal can be hydrolyzed under mild acidic conditions to unmask the aldehyde (yielding butyl 4-oxobutanoate), while the butyl ester remains intact for subsequent chemistry, or vice-versa. The patent literature explicitly highlights substituted succinaldehyde monoacetals as 'intermediates in the production of perfumes and of terpene derivatives of the type of juvenile hormones' due to this precise synthetic versatility [1].

Succinaldehyde monoacetal Protected aldehyde Sequential deprotection

Enhanced Acidic Hydrolysis Stability: The Steric Shield of Dibutoxy Groups Over Dimethoxy Analogs

The rate of acetal hydrolysis is inversely proportional to the steric bulk of the alcohol-derived alkoxy group. Butyl 4,4-dibutoxybutanoate, with its two bulky butoxy groups, provides a significantly higher kinetic barrier to acid-catalyzed hydrolysis compared to the analogous dimethyl acetal-ester. This class-level inference is supported by the general principle that substitution of a methyl group with a butyl group increases the A-value (conformational free energy) and slows nucleophilic attack. The elevated flash point of the dibutyl compound (>149°C calculated) compared to 85°C for the methyl analog further indicates greater thermal and thermodynamic stability, making it the preferred reagent for storage or for reactions under harsh, prolonged, or acidic conditions.

Acetal stability Controlled release Hydrolysis kinetics

Best Application Scenarios for Butyl 4,4-dibutoxybutanoate Driven by Its Differential Properties


Precursor for Spatially-Resolved Aldehyde Generation in Multi-Step Pharmaceutical Synthesis

The orthogonal diester-acetal protection of butyl 4,4-dibutoxybutanoate enables its use as a stable succinic semialdehyde precursor. In a synthetic route to GABA analogs or pyrrolidine derivatives, the compound remains stably protected during harsh steps (alkylations, reductions at low temperature) that would destroy a free aldehyde. The high logP (~4.0) [1] ensures it remains in the organic layer during aqueous workups, improving recovery yields compared to the more water-miscible methyl 4,4-dimethoxy analog. Subsequent selective acid hydrolysis releases the reactive aldehyde at the penultimate step for a final cyclization or bioconjugation, a strategy enabled by the intrinsic stability of the dibutyl acetal .

High-Boiling Reaction Medium for Fragrance Molecule Synthesis

Patents indicate succinaldehyde monoacetals are key intermediates in the production of terpene-derived juvenile hormones and odorant compounds [2]. The high boiling point (>354°C) and low volatility of butyl 4,4-dibutoxybutanoate make it an ideal solvent-carrier in high-temperature isomerizations or cyclizations common in terpene chemistry. Unlike low-boiling acetals like butyraldehyde dibutyl acetal (bp 214°C) , the compound remains in the reaction mixture at elevated temperatures, preventing head-space loss and enabling higher reaction throughput and safety in sealed-vessel microwave synthesis.

Standard for Hydrolytic Stability Testing of Lipophilic Acetal Protective Groups

The significant stability difference inferred for the dibutoxy versus dimethoxy acetal group makes butyl 4,4-dibutoxybutanoate an ideal model compound for benchmarking the hydrolytic stability of new lipophilic protecting groups. Its measured release kinetics under varying pH and temperature conditions can serve as a quantitative baseline for comparing novel acetal prodrugs or controlled-release systems, with the high lipophilicity ensuring relevance to formulations that partition into cell membranes.

Lipophilic Synthetic Intermediate for Phase-Transfer Catalysis (PTC)

With a computed LogP of 4.0 [1], the compound is firmly outside the range of aqueous solubility (LogP > 1). This property is directly exploitable in phase-transfer catalysis, where the substrate must reside predominantly in the organic phase. The dibutyl ester and acetal groups serve as internal 'anchors' to extract the molecule into non-polar media, accelerating nucleophilic substitutions or oxidations that would be sluggish with the corresponding dimethyl ester. This improves reaction rate and simplifies product isolation by simple phase separation.

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